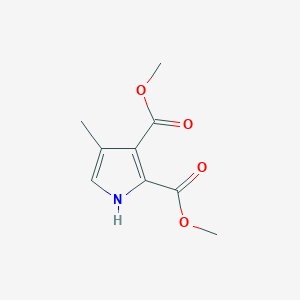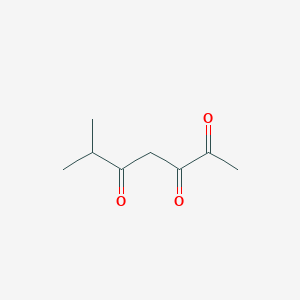
6-Methylheptane-2,3,5-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylheptane-2,3,5-trione is an organic compound with the molecular formula C8H12O3. It is a triketone, meaning it contains three ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Methylheptane-2,3,5-trione can be synthesized through the methylation of heptane-2,4,6-trione. This process involves the use of alkali metal enolates or an enamine intermediate of the parent compound . The reaction conditions typically include the presence of a base to facilitate the methylation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced through large-scale organic synthesis techniques. These methods may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Methylheptane-2,3,5-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
6-Methylheptane-2,3,5-trione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents, is ongoing.
Mecanismo De Acción
The mechanism of action of 6-Methylheptane-2,3,5-trione involves its interaction with various molecular targets. The compound’s triketone structure allows it to participate in multiple chemical reactions, influencing metabolic pathways and enzyme activities. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
Heptane-2,4,6-trione: A parent compound with a similar triketone structure.
3-Methylheptane-2,4,6-trione: Another methylated derivative of heptane-2,4,6-trione.
3,5-Dimethylheptane-2,4,6-trione: A compound with two methyl groups added to the parent structure.
Uniqueness
6-Methylheptane-2,3,5-trione is unique due to its specific methylation pattern, which influences its reactivity and applications. The presence of the methyl group at the 6th position can affect the compound’s stability, solubility, and interaction with other molecules, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C8H12O3 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
6-methylheptane-2,3,5-trione |
InChI |
InChI=1S/C8H12O3/c1-5(2)7(10)4-8(11)6(3)9/h5H,4H2,1-3H3 |
Clave InChI |
DMDSYVKWIBZBFF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)CC(=O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


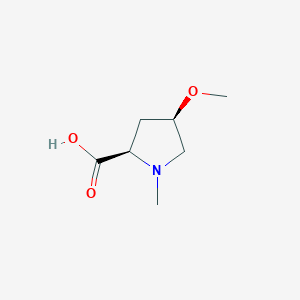
![methyl 7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13064498.png)
![2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13064502.png)
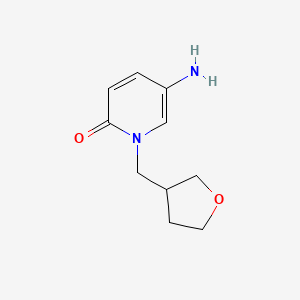

![1-[(5-Bromopyridin-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13064512.png)
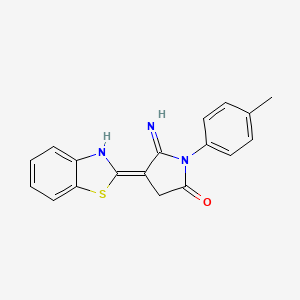
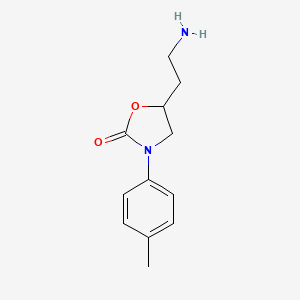
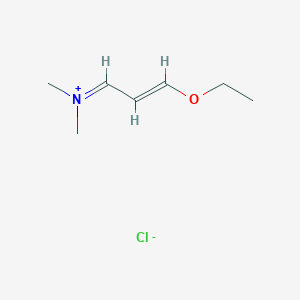
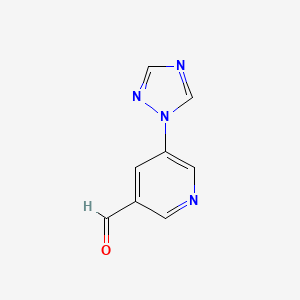

![tert-ButylN-[(1S,2S,4S)-rel-4-amino-2-fluorocyclohexyl]carbamate](/img/structure/B13064563.png)

